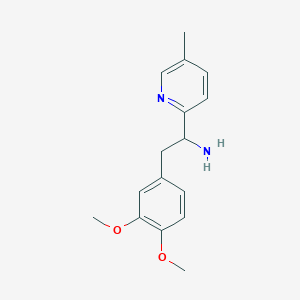

Methyl 2-cyano-8-methoxy-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

説明

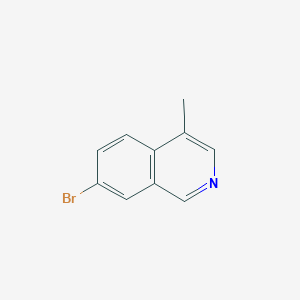

“Methyl 2-cyano-8-methoxy-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate” is a chemical compound with the CAS Number: 1221792-69-3 . It has a molecular weight of 248.24 and is a solid in physical form . The IUPAC name for this compound is the same as the common name .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H12N2O4/c1-16-10-4-7 (12 (15)17-2)3-9-11 (10)18-8 (5-13)6-14-9/h3-4,8,14H,6H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them. Physical And Chemical Properties Analysis

This compound has a melting point of 163 - 165 degrees Celsius . It is a solid in physical form .科学的研究の応用

Synthesis and Biological Activity

Methyl 2-cyano-8-methoxy-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is involved in the synthesis of novel compounds with potential biological activity. For instance, Rudyanto et al. (2014) synthesized 1,3-benzoxazine and aminomethyl compounds from eugenol, demonstrating toxicity in brine shrimp lethality tests, indicating their potential for further bioactivity studies (Rudyanto et al., 2014).

Stereoselective Synthesis

The compound is used in stereoselective synthesis processes. Hrast et al. (1999) discussed the synthesis of (R)- and (S)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates, highlighting their application as peptidomimetic building blocks (Hrast, Mrcina & Kikelj, 1999).

Kinetic Resolution Studies

Vakarov et al. (2018) studied the stereoselective acylation of racemic 3-methyl-3,4-dihydro-2H-1,4-benzoxazine, demonstrating selectivity factors in reactions that are crucial for chemical synthesis (Vakarov et al., 2018).

Synthesis of Novel Compounds

Moustafa (2005) explored the synthesis of new fused and spiro 1,4-benzoxazine derivatives, contributing to the development of compounds with potential medicinal applications (Moustafa, 2005).

In Vitro Cytotoxicity Studies

Another study by Rudyanto et al. (2015) focused on the in vitro cytotoxicity of benzoxazine and aminomethyl derivatives of eugenol against the MCF-7 cancer cell line, highlighting the potential of these compounds in cancer research (Rudyanto, Widiandani & Syahrani, 2015).

Lipase-Catalyzed Resolution Studies

Prasad et al. (2006) synthesized novel carboxylates and studied their lipase-catalyzed resolution, showing the efficiency of enzymatic catalysis in producing optically enriched compounds (Prasad et al., 2006).

Photochemical Transformations

Marubayashi et al. (1992) investigated a unique photoreaction of a related compound, leading to the formation of β-lactam compounds, which have significant pharmaceutical applications (Marubayashi et al., 1992).

Bio-Based Copolymerization

Wang et al. (2012) synthesized bio-based benzoxazine monomers and investigated their copolymerization, demonstrating the potential for developing sustainable polymeric materials (Wang, Sun, Liu, Sudo & Endo, 2012).

Chirality Influence on Peptide Bonds

Breznik et al. (2001) reported on how the chirality of acyl moieties can influence the cis/trans ratio of proline peptide bonds, which is crucial in peptide synthesis and drug design (Breznik, Grdadolnik, Giester, Leban & Kikelj, 2001).

Supramolecule Studies

Kaewvilai et al. (2012) studied benzoxazine monomer supramolecules and their response properties, which are important for material science applications (Kaewvilai et al., 2012).

Antitumor Agent Synthesis

Nasr, Abbasi, and Nabih (1974) synthesized benzoxazino- and naphthoxazinoquinoline derivatives as potential antitumor agents, contributing to cancer treatment research (Nasr, Abbasi & Nabih, 1974).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H312, H332 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

methyl 2-cyano-8-methoxy-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-16-10-4-7(12(15)17-2)3-9-11(10)18-8(5-13)6-14-9/h3-4,8,14H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJTWAFCDQAWFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(CN2)C#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-cyano-8-methoxy-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{Imidazo[1,2-a]pyridin-5-yl}-2,2-dimethylpropanamide](/img/structure/B1391678.png)

![5-chloro-2-[(2R,6S)-2,6-dimethyl-1,4-oxazinan-4-yl]benzenecarbaldehyde](/img/structure/B1391680.png)

![[3-Chloro-4-(trifluoromethyl)-2-pyridinyl]methanol](/img/structure/B1391681.png)

![Methyl 3-[(2,4-difluorophenoxy)methyl]benzoate](/img/structure/B1391685.png)

![3,5-Dichloro-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1391688.png)

![Carbamic acid, N-[1-[[(2-methoxy-1-methylethyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester](/img/structure/B1391691.png)

![3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid](/img/structure/B1391692.png)

![2-Piperidin-2-yl-7-thiophen-2-ylmethyl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol](/img/structure/B1391696.png)